

Pharmacokinetics of NBI-35965 in Rodents: An In-depth Technical Guide

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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B1676989

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of **NBI-35965**, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in rodent models. The information compiled herein is derived from publicly available preclinical data, offering valuable insights for researchers and professionals involved in drug development.

Core Pharmacokinetic Parameters

NBI-35965 has been evaluated in rats to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound demonstrates favorable oral bioavailability and penetrates the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent.^[1] A summary of the key pharmacokinetic parameters following a 10 mg/kg oral dose in rats is presented below.

Parameter	Value	Unit
Oral Bioavailability (F)	34	%
Maximum Plasma Concentration (Cmax)	560	ng/mL
Time to Maximum Plasma Concentration (Tmax)	1	hour
Volume of Distribution (Vd)	17.8	L/kg
Plasma Clearance (CL)	17	mL/min/kg
Half-life (t1/2)	12	hours
Maximum Brain Concentration	700	ng/g

Experimental Protocols

The pharmacokinetic data for **NBI-35965** were primarily generated from in vivo studies in rats. While specific details may vary between individual experiments, the following represents a generalized protocol based on standard practices for similar compounds.

Animal Models

Studies have utilized rat models, such as male Long-Evans or Sprague-Dawley rats, and male CD-1 mice for in vivo assessments.^{[2][3]} Animals are typically housed under controlled environmental conditions with ad libitum access to food and water prior to the experiments.

Administration of NBI-35965

Oral Administration: For oral pharmacokinetic studies, **NBI-35965** is typically formulated in a suitable vehicle, such as a 5% mannitol solution in water.^[3] The compound is administered via oral gavage at a specific dose, for instance, 10 mg/kg or 20 mg/kg.^{[1][3]}

Intravenous Administration: For determining absolute bioavailability and other intravenous pharmacokinetic parameters, **NBI-35965** is dissolved in a vehicle suitable for injection and administered intravenously, often via a cannulated vein. A 10 mg/kg intravenous dose has been used in studies.^[4]

Sample Collection and Analysis

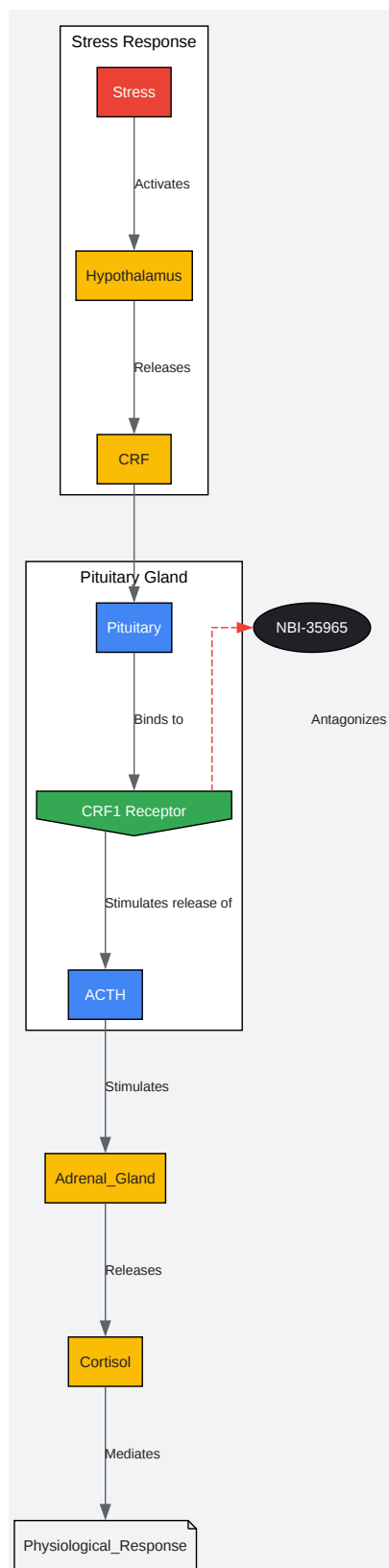
Plasma: Blood samples are collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

Brain Tissue: To determine brain penetration, animals are euthanized at various time points, and brain tissue is collected. The brain is typically homogenized to facilitate drug extraction.

Analytical Method: The concentration of **NBI-35965** in plasma and brain homogenates is quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers the necessary sensitivity and selectivity to accurately measure drug concentrations.

Visualizations

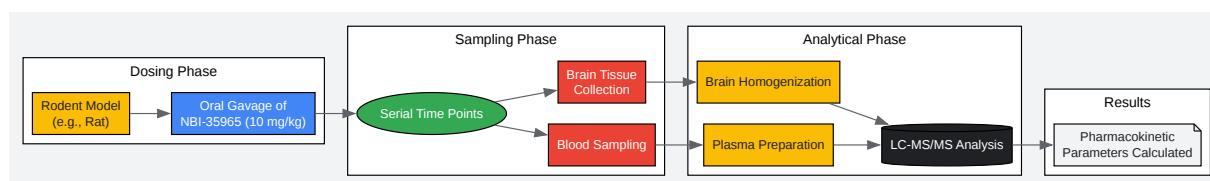
Signaling Pathway of NBI-35965



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Caption: Mechanism of action of **NBI-35965** in the HPA axis.

Experimental Workflow for Oral Pharmacokinetics



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Caption: Workflow for determining oral pharmacokinetics of **NBI-35965**.

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